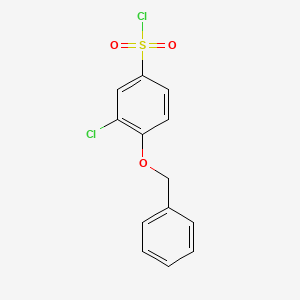
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
説明
Synthesis Analysis
While the specific synthesis process for “2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one” is not available, similar compounds such as “2-(2-(3-chlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide” and “2-(2-(3-chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide” have been synthesized and studied .科学的研究の応用
Synthesis and Characterization
- Solubility and Thermodynamics: The compound was synthesized and characterized, with a focus on its solubility in various organic solvents like methanol, ethanol, and acetone. Studies revealed that its solubility increases with temperature, and thermodynamic parameters like dissolution enthalpy and Gibbs free energy were calculated, suggesting an endothermic and spontaneous dissolution process (Bhesaniya et al., 2014).
Chemical Synthesis Techniques
- Novel Synthesis Methods: A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system was described, offering a straightforward procedure for creating derivatives of 3,4-dihydronaphthalen-1(2H)-one under mild conditions (Liu et al., 2012).
Structural Analysis
- X-Ray Diffraction Studies: The structure of 3,4-dihydronaphthalen-1(2H)-one derivatives was examined, revealing specific conformation and bond angles, providing insights into the compound's molecular structure (Sun et al., 2016).
Catalysis and Chemical Reactions
- Catalytic Applications: Studies showed that 3,4-dihydronaphthalen-1(2H)-ones could be used in chromium tricarbonyl complexes, and their reactions were analyzed for insights into metal-induced thermal isomerizations (Oprunenko et al., 2007).
Enantioselective Synthesis
- Asymmetric Molecule Construction: Research focused on the enantioselective synthesis of 1,2-dihydronaphthalenes, crucial in medicinal and synthetic chemistry, via a catalytic asymmetric construction using N-heterocyclic carbene-catalyzed cascade annulation reactions (Perveen et al., 2017).
Advanced Organic Synthesis
- Hybrid Polyoxaheterocyclic Compounds: A study explored new methods for creating hybrid polyoxaheterocyclic compounds based on the interaction of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds, contributing to the development of novel synthetic pathways (Kanevskaya et al., 2022).
Anticancer Research
- Bcl-2 Protein Inhibition: New derivatives of 3,4-dihydronaphthalen-1(2H)-one were synthesized and evaluated for their antitumor activities and ability to inhibit the Bcl-2 protein, which is significant in cancer research (Wang et al., 2017).
特性
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMZKGRVXZKTJZ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
61661-18-5 | |
| Record name | 2-(3-CHLOROBENZYLIDENE)-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)


![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

